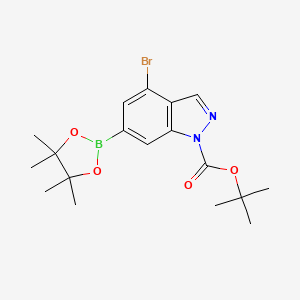

Éster de pinacol de ácido 1-BOC-4-bromoindazol-6-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pinacol boronic esters, such as 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Mecanismo De Acción

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .

Action Environment

The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester in lab experiments include its ability to inhibit specific enzymes and its potential as a therapeutic agent. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Direcciones Futuras

For the research on 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester include further exploration of its potential as a therapeutic agent for various diseases, including cancer and schizophrenia. Additionally, the development of more selective inhibitors and the optimization of its pharmacokinetic properties will be important for its future clinical applications.

Métodos De Síntesis

The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester involves the reaction of 4-bromoindazole-6-boronic acid with pinacol ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

El acoplamiento de Suzuki–Miyaura es un método potente para la formación de enlaces carbono-carbono. Éster de pinacol de ácido 1-BOC-4-bromoindazol-6-borónico sirve como un valioso reactivo de boro en esta reacción. Al acoplarlo con haluros de arilo o vinilo, los investigadores pueden sintetizar diversos compuestos biarílicos, que encuentran aplicaciones en la ciencia de los materiales, los productos farmacéuticos y los agroquímicos .

Moduladores de la γ-secretasa

Este compuesto se ha utilizado como reactivo para la preparación de aminotiazoles, que actúan como moduladores de la γ-secretasa. Estos moduladores juegan un papel crucial en la investigación de la enfermedad de Alzheimer, ya que se dirigen a la enzima γ-secretasa involucrada en el procesamiento de la proteína precursora de amiloide .

Inhibidores de JAK2

Los investigadores han explorado los derivados de This compound como posibles inhibidores de la Janus Kinasa 2 (JAK2). Los inhibidores de JAK2 son prometedores para el tratamiento de trastornos mieloproliferativos y otras afecciones relacionadas .

Inhibidores de la señalización de TGF-β1 y A activa

El compuesto se ha utilizado en la síntesis de derivados de piridina que actúan como inhibidores de las vías de señalización de TGF-β1 y A activa. Estas vías juegan un papel crítico en el crecimiento celular, la diferenciación y las respuestas inmunitarias .

Inhibidores de la cinasa c-Met

En la lucha contra el cáncer, los inhibidores de la cinasa c-Met han ganado atención. This compound los análogos se han investigado como posibles inhibidores de la cinasa c-Met, una proteína implicada en el crecimiento tumoral y la metástasis .

Inhibidores selectivos de la catepsina

Los investigadores han utilizado este compuesto para la síntesis estereoselectiva de inhibidores selectivos de la catepsina. Las catepsinas son enzimas proteolíticas involucradas en varios procesos fisiológicos, incluida la respuesta inmunitaria y la remodelación tisular .

En resumen, This compound contribuye significativamente al avance de la química medicinal, la ciencia de los materiales y el descubrimiento de fármacos. Su versatilidad y propiedades únicas lo convierten en una herramienta valiosa para investigadores en diversos campos científicos . Si necesitas más detalles o tienes alguna otra pregunta, ¡no dudes en preguntar! 😊

Safety and Hazards

While specific safety and hazards information for 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCARQRFNDDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)